3-(4-Methyl-1,3-thiazol-2-yl)morpholine
Overview
Description
3-(4-Methyl-1,3-thiazol-2-yl)morpholine is a heterocyclic compound that features both a thiazole ring and a morpholine ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methyl-2-aminothiazole with epichlorohydrin to form an intermediate, which is then reacted with morpholine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1,3-thiazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole and morpholine derivatives.
Scientific Research Applications
3-(4-Methyl-1,3-thiazol-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is being investigated for its potential use as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-thiazole: Lacks the morpholine ring but shares the thiazole core.
Morpholine: Lacks the thiazole ring but shares the morpholine core.
2-Aminothiazole: Similar thiazole ring but with an amino group instead of a morpholine ring.
Uniqueness
3-(4-Methyl-1,3-thiazol-2-yl)morpholine is unique due to the presence of both the thiazole and morpholine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-6-5-12-8(10-6)7-4-11-3-2-9-7/h5,7,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQJKRAFGASLMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2COCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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